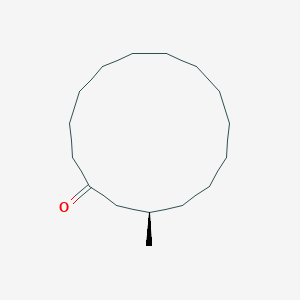

Cyclopentadecanone, 3-méthyl-, (3R)-

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Cyclopentadecanone, 3-methyl-, (3R)-, has been explored through various chemical pathways. Kato et al. (1980) demonstrated a method starting from cyclohexadecanone, utilizing a Favorskii rearrangement via tribromocyclohexadecanone intermediates to produce cyclopentadecanone (Kato, H., Kondo, H., & Miyake, A., 1980). This highlights a notable approach in achieving the desired molecular structure through ring contraction strategies.

Molecular Structure Analysis

The structural analysis of cyclopentadiene derivatives, closely related to Cyclopentadecanone, 3-methyl-, (3R)-, reveals insights into their molecular configuration. Scharpen & Laurie (1965) investigated the microwave spectra of monosubstituted cyclopentadiene, providing structural parameters that contribute to understanding the geometry of cyclopentadiene-based compounds (Scharpen, L., & Laurie, V., 1965).

Chemical Reactions and Properties

The reactivity and chemical properties of Cyclopentadecanone, 3-methyl-, (3R)-, and related compounds have been explored through various reactions. Studies by Zotova et al. (2018) on the "inverted" formal [3+2]-cycloaddition of donor-acceptor cyclopropanes to allylic systems demonstrate the compound's versatility in forming polyfunctionalized cyclopentanes, reflecting its potential in synthetic chemistry applications (Zotova, M., Novikov, R., Shulishov, E. V., & Tomilov, Yu. V., 2018).

Physical Properties Analysis

The physical properties of Cyclopentadecanone, 3-methyl-, (3R)-, such as solubility, melting points, and spectral characteristics, are crucial for its application in fragrance and material science. The review by McGinty, Letizia, & Api (2011) provides comprehensive data on the toxicology, dermatology, and physical properties of macrocyclic ketones and derivatives, offering insights into the safety and application spectrum of these compounds (McGinty, D., Letizia, C., & Api, A. M., 2011).

Chemical Properties Analysis

Exploring the chemical properties of Cyclopentadecanone, 3-methyl-, (3R)-, involves understanding its reactivity, stability, and interactions with various reagents. The research into cyclopentadienyl and indenyl ligands with ω-fluorinated pendant groups by Khvorost et al. (2002) sheds light on the complex reactivity patterns and potential applications of cyclopentadiene derivatives in organometallic chemistry, indicating the diverse chemical properties that such compounds can exhibit (Khvorost, A., et al., 2002).

Applications De Recherche Scientifique

Synthèse à partir d'huile végétale

Une nouvelle méthode de synthèse de la cyclopentadecanone et du cyclopentadecanolide à partir d'huile végétale a été conçue . Les rendements de synthèse de la cyclopentadecanone et du cyclopentadecanolide étaient respectivement de 38,5 % et 63,0 % . Cette stratégie de synthèse présente les caractéristiques de moins d'étapes de synthèse et d'un taux d'utilisation élevé de l'acide 15-tétracosénoïque, ce qui est simple et économique .

Utilisation dans les parfums, les cosmétiques, les aliments et les médicaments

Le musc macrocyclique, y compris la cyclopentadecanone, est un arôme coûteux et est largement utilisé dans les parfums, les cosmétiques, les aliments et les médicaments .

Activités biologiques

La cyclopentadecanone, ainsi que le cyclopentadecanolide, constituent une classe importante de produits naturels possédant des activités biologiques diverses, telles que des effets antibiotiques et antitumoraux .

Génotoxicité

La cyclopentadecanone a été évaluée pour sa génotoxicité, et les données montrent qu'elle n'est pas génotoxique </

Propriétés

IUPAC Name |

(3R)-3-methylcyclopentadecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHUZKCOMYUFRB-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCCCCCCCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCCCCCCCCCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10403-00-6 | |

| Record name | Muscone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010403006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MUSCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPS3C6CV36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

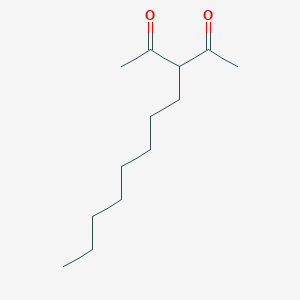

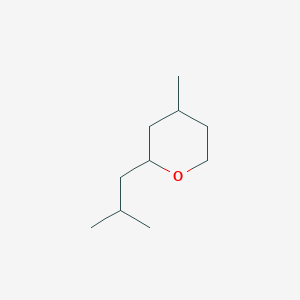

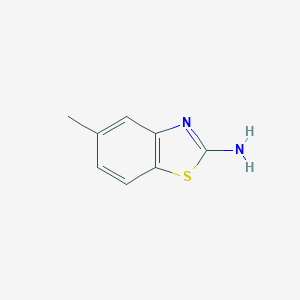

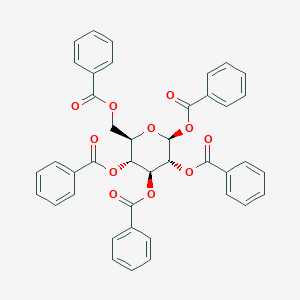

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylthio)benzo[d]oxazole](/img/structure/B78973.png)

![(17-Acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B78989.png)